4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone
Description
4-Amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group at position 4 and a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1 (Figure 1). The pyrimidinone ring (a six-membered aromatic system with two nitrogen atoms and a ketone group) provides a versatile scaffold for chemical modifications, while the pyridinyl substituent introduces halogenated and trifluoromethyl groups known to enhance lipophilicity and metabolic stability.
Synthesis protocols for analogous compounds often involve coupling reactions between pyridinyl derivatives and functionalized pyrimidinones, as seen in and . Computational studies of related pyrimidinones highlight favorable physicochemical properties, such as drug-like solubility and bioavailability (e.g., ) .
Properties
IUPAC Name |
4-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)4-16-8(6)18-2-1-7(15)17-9(18)19/h1-4H,(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWQGAGIKXRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone, with the CAS number 338420-22-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique chemical structure that may confer various pharmacological properties, particularly in the fields of oncology and virology.
- Molecular Formula : C₁₀H₆ClF₃N₄O
- Molecular Weight : 290.63 g/mol
- Purity : >90%
- Melting Point : Not specified in available literature
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
- Antitumor Activity : The compound has shown promise as an inhibitor in cancer cell lines.
- Antiviral Properties : Similar compounds have been studied for their ability to inhibit viral replication.
Antitumor Activity
Several studies have explored the antitumor effects of pyrimidine derivatives. For instance, compounds similar to this compound have been tested for their efficacy against various cancer types.
Case Study: Inhibition of Tumor Growth
A notable study highlighted the use of pyrimidine derivatives in inhibiting tumor growth in mouse models of colon cancer. The specific IC50 values (the concentration required to inhibit 50% of the target) for related compounds were reported as follows:
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| CFI-400945 | HCT116 Colon Cancer | <10 |
| Compound A | Multiple Myeloma | 640 |
| Compound B | FGFR1 Inhibition | 30.2 |
These results suggest that modifications at the C5 position of pyrimidine can significantly enhance biological activity against cancer cells .
Antiviral Activity
The antiviral potential of similar pyrimidine derivatives has been documented, particularly their role as nucleoside analogues. These compounds can interfere with viral replication by incorporating into viral DNA, leading to chain termination.
The mechanism involves:
- Uptake by nucleoside transporters (NTs).
- Phosphorylation to form nucleotide analogues.
- Incorporation into viral DNA, inhibiting replication.
For instance, studies on related compounds have shown effective inhibition against HIV and other viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity:
| Position | Modification | Effect |
|---|---|---|
| C5 | Trifluoromethyl | Increased lipophilicity and potency |
| C6 | Chlorine | Enhanced interaction with target enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1. Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Influence: The pyrimidinone core (target compound) offers a balance of aromaticity and polarity, facilitating interactions with biological targets . In contrast, quinolinone () and pyridazinone () cores introduce larger aromatic systems or additional nitrogen atoms, which may shift binding affinities or metabolic pathways . Tetrahydro-pyridinone () has a saturated ring, improving stability but reducing aromatic conjugation, which could limit π-π stacking interactions .
Fluorine atoms (e.g., in and ) increase metabolic stability and lipophilicity, critical for pesticidal activity (e.g., fluopicolide in ) . Sugar-like dioxolane () or tetrahydrofuran () moieties improve aqueous solubility, favoring oral bioavailability in drug candidates .
Pyrimidinones with sugar moieties (e.g., and ) show anticancer activity, implying that the target compound could serve as a scaffold for antitumor agents if modified .
Q & A
Q. What are the optimal synthetic routes for 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step protocols, often leveraging nucleophilic substitution and coupling reactions. Key intermediates include 3-chloro-5-(trifluoromethyl)-2-pyridine derivatives, as seen in fungicide syntheses (e.g., ). A typical approach involves:
- Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with a pyrimidinone precursor under basic conditions (e.g., sodium hydroxide) with catalysts like Pd or Cu for cross-coupling .
- Step 2: Purification via column chromatography and recrystallization.
Optimization Variables: - Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling ().
- Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
- Temperature: Controlled heating (60–80°C) improves yield while minimizing side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Resolve aromatic protons (pyridinyl/pyrimidinone rings) and confirm substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 307.05) .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., for related pyrimidinones).
Key Data Table:
| Technique | Parameters Observed | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.5–8.7 (pyridinyl H), δ 6.2 (pyrimidinone NH₂) | |
| HRMS | Calculated: 307.05; Found: 307.06 |
Q. How does the compound’s solubility profile influence its application in biological assays?
Methodological Answer:
- Solubility: Limited in water but soluble in DMSO or acetonitrile (). Pre-formulation studies recommend:
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use software (AutoDock, Schrödinger) to simulate binding to fungal cytochrome P450 or kinase targets (e.g., ERK1/2 in ).
- QSAR Models: Correlate substituent modifications (e.g., Cl vs. F) with antifungal activity ().
Case Study: Fluopyram () shares the 3-chloro-5-(trifluoromethyl)pyridine motif; its SAR data can guide analog design .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Control variables like fungal strain (e.g., Fusarium virguliforme in ), pH, and incubation time.
- Purity Validation: Use HPLC (>95% purity) to eliminate confounding impurities ().
- Meta-Analysis: Compare datasets from fungicidal () vs. anticancer () studies to identify context-dependent mechanisms.
Q. What are the challenges in synthesizing analogs with modified substituents?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., ethyl, phenyl) hinder cyclization ().
- Electron-Withdrawing Groups: Trifluoromethyl enhances stability but complicates nucleophilic substitution ().
Synthetic Workflow:
Intermediate Screening: Test halogenated pyridines (e.g., 3-bromo-5-CF₃-pyridine) for reactivity .
Protecting Groups: Use Boc for amino protection during coupling .
Data Contradiction Analysis
Q. How to address discrepancies in reported fungicidal efficacy?
Methodological Answer:
- Mechanistic Studies: Compare target inhibition (e.g., succinate dehydrogenase in vs. chitin synthase).
- Resistance Profiling: Assess mutations in fungal strains (e.g., ’s fluopicolide resistance data).
Q. Conflicting solubility data in polar vs. nonpolar solvents
- Resolution: Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For example, chlorinated solvents (CHCl₃) may improve solubility for crystallography ().
Methodological Innovations
Q. Metabolomic profiling of the compound’s degradation pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
